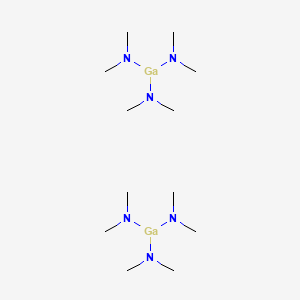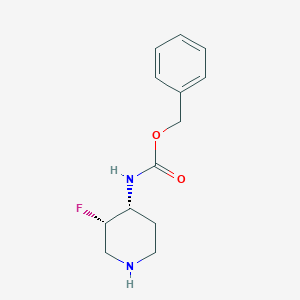
(5-Chloro-2-hydroxy-phenyl)-urea
概要
説明
“(5-Chloro-2-hydroxy-phenyl)-urea” is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is also known by other synonyms such as N-(5-Chloro-2-hydroxyphenyl)-urea and Chlorzoxazone Impurity 3 .
Physical And Chemical Properties Analysis
“(5-Chloro-2-hydroxy-phenyl)-urea” is a compound with a molecular formula of C7H7ClN2O2 and a molecular weight of 186.6 . Further physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Crystal and Molecular Structures
The compound is used in the study of crystal and molecular structures. Two crystalline compounds N-(5-chloro-2-hydroxy-phenyl)-acetamide [L] (1), and (N-(5-chloro-2-hydroxy-phenyl)-acetamide): (3,5-dinitrobenzoic acid) [(L) · (3,5-Hdns), 3,5-Hdns = 3,5-dinitrobenzoic acid] (2) were prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis .
Supramolecular Synthesis
The compound is used in supramolecular synthesis. The supramolecular synthesis successfully exploits hydrogen-bonding and other types of non-covalent interactions, in building supramolecular systems .
Synthesis of Metal Complexes
The compound is used in the synthesis of metal complexes. Metal complexes of Schiff base 4- [(2, 4-dihydroxy-benzylidene)-amino]-1, 5-dimethyl-2-phenyl-1, 2-dihydroxo-pyrazol-3-one (H 2 L) derived from condensation of 2,4-dihydroxybenzaldehyde and 4-aminoantipyrine were synthesized and characterized .
Antimicrobial Activities
The compound is used in antimicrobial activities. It was found that the metal complexes had more potent antimicrobial than the parent Schiff base ligand against one or more microbial species .
Electrochemical Studies
The compound is used in electrochemical studies. The inhibition efficiency of the prepared ligand (H2L) against the corrosion of carbon steel in HCl (2 M) solution was determined by various electrochemical techniques .
Coordination Chemistry
The compound is used in coordination chemistry. Thiophene hydrazone schiff bases are attracting more and more attention due to their biological activities and wide applications in coordination chemistry .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been shown to interact with various proteins and enzymes
Mode of Action
It’s known that the compound can form hydrogen bonds and other non-covalent associations . These interactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, can be affected by hydrogen bonding and other non-covalent interactions .
Result of Action
It’s known that the compound can form hydrogen bonds and other non-covalent associations , which could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloro-2-hydroxy-phenyl)-urea. For instance, the compound’s interactions with its targets can be affected by factors such as pH, temperature, and the presence of other molecules
特性
IUPAC Name |
(5-chloro-2-hydroxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYTZADDSVJMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-hydroxy-phenyl)-urea | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)
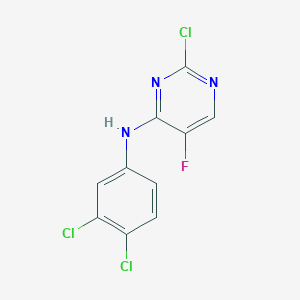
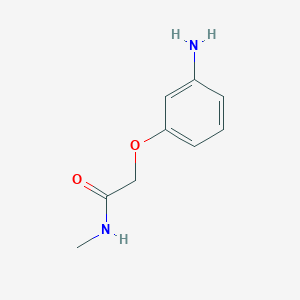
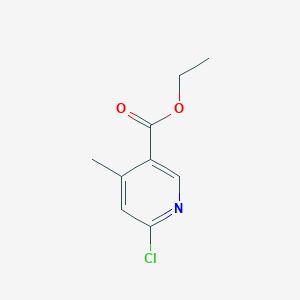

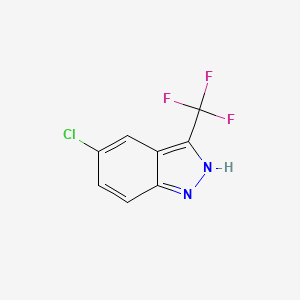
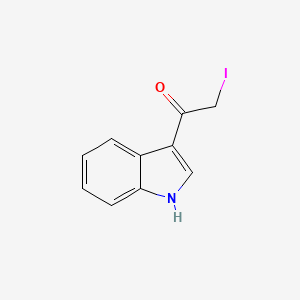
![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)
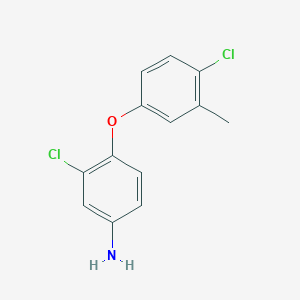

acetic acid](/img/structure/B3145595.png)
